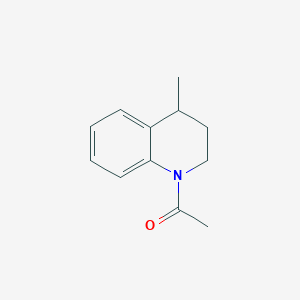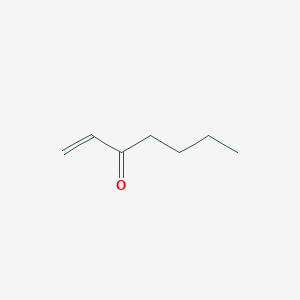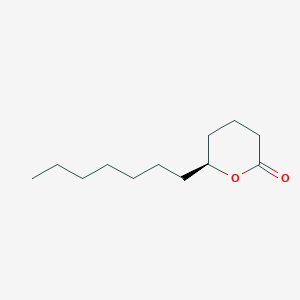
(6S)-6-Heptyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-Heptyltetrahydro-2H-pyran-2-one, commonly known as sulcatone, is a natural compound that belongs to the class of lactones. It is found in the secretions of several animal species, including rabbits, beavers, and muskrats. Sulcatone has a unique odor that is described as musky, woody, and sweet. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including fragrance and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Sulcatone has been extensively studied for its potential applications in various fields, including fragrance and pharmaceutical industries. In the fragrance industry, sulcatone is used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone has been found to exhibit several biological activities, including antimicrobial, antifungal, and antitumor properties. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Wirkmechanismus
The mechanism of action of sulcatone is not well understood. However, studies have suggested that sulcatone may exert its biological activities by interacting with specific receptors in the body. For example, sulcatone has been found to bind to the androgen receptor, which is involved in the development and maintenance of male sexual characteristics. This interaction may explain the musky odor of sulcatone, which is similar to the odor of male pheromones.
Biochemische Und Physiologische Effekte
Sulcatone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that sulcatone has antimicrobial and antifungal properties against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, sulcatone has been found to inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sulcatone has several advantages for lab experiments, including its high yield, low cost, and environmentally friendly nature. In addition, sulcatone can be easily synthesized using biological methods, which do not require the use of hazardous chemicals. However, sulcatone has some limitations for lab experiments, including its low solubility in water, which may limit its applications in aqueous environments.
Zukünftige Richtungen
Sulcatone has several potential future directions, including its application in the fragrance and pharmaceutical industries. In the fragrance industry, sulcatone can be used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone can be used as a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases. In addition, future studies can explore the mechanism of action of sulcatone and its potential interactions with specific receptors in the body.
Synthesemethoden
Sulcatone can be synthesized using different methods, including chemical synthesis and biological synthesis. The chemical synthesis of sulcatone involves the reaction of heptanal with an acid catalyst to form the desired compound. However, this method is not preferred due to its low yield and high cost. On the other hand, biological synthesis involves the use of microorganisms, including bacteria and fungi, to produce sulcatone. This method is preferred due to its high yield, low cost, and environmentally friendly nature.
Eigenschaften
CAS-Nummer |
108943-47-1 |
|---|---|
Produktname |
(6S)-6-Heptyltetrahydro-2H-pyran-2-one |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
QRPLZGZHJABGRS-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCCCC1CCCC(=O)O1 |
Reinheit |
95% min. |
Synonyme |
Delta - 6S - Dodecalactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
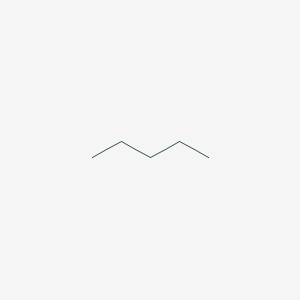
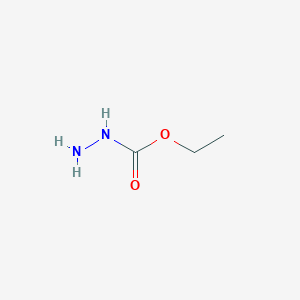
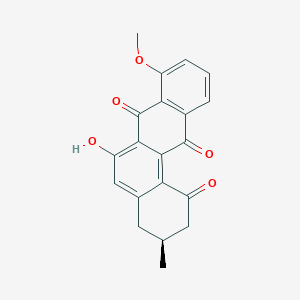
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
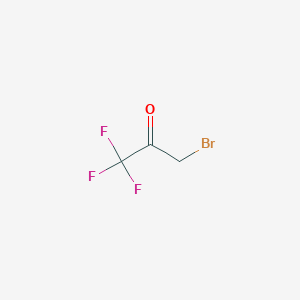
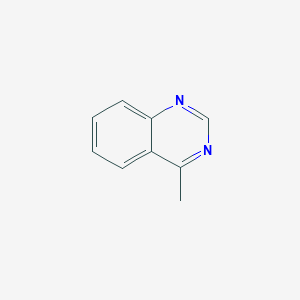
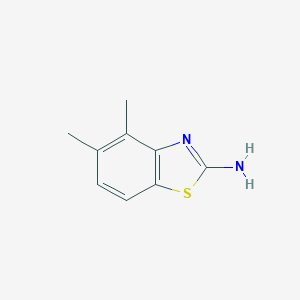
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
